molecular formula C27H32F3NO4 B7830308 8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(2,5-DIMETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(2,5-DIMETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE

Cat. No.: B7830308
M. Wt: 491.5 g/mol
InChI Key: UTCKMKJMMZICQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(Diisobutylamino)methyl]-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound with a complex structure. It belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a trifluoromethyl group, a hydroxy group, and a diisobutylamino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(2,5-DIMETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE typically involves multiple steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Attachment of the Diisobutylamino Group: The diisobutylamino group is attached via nucleophilic substitution reactions, often using diisobutylamine and a suitable leaving group.

    Phenoxy Group Substitution: The phenoxy group is introduced through etherification reactions, typically using phenol derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or quinones.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The diisobutylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-[(Diisobutylamino)methyl]-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(2,5-DIMETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The hydroxy group and the trifluoromethyl group play crucial roles in its binding affinity and activity. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 8-[(Diisobutylamino)methyl]-3-(3,4-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
  • 8-[(Diisobutylamino)methyl]-7-hydroxy-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
  • 3-(3,4-Dimethylphenoxy)-8-[(dipropylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Uniqueness

The uniqueness of 8-{[BIS(2-METHYLPROPYL)AMINO]METHYL}-3-(2,5-DIMETHYLPHENOXY)-7-HYDROXY-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,5-dimethylphenoxy group, in particular, differentiates it from other similar compounds and may contribute to its unique activity profile.

Properties

IUPAC Name

8-[[bis(2-methylpropyl)amino]methyl]-3-(2,5-dimethylphenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32F3NO4/c1-15(2)12-31(13-16(3)4)14-20-21(32)10-9-19-23(33)25(26(27(28,29)30)35-24(19)20)34-22-11-17(5)7-8-18(22)6/h7-11,15-16,32H,12-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCKMKJMMZICQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OC2=C(OC3=C(C2=O)C=CC(=C3CN(CC(C)C)CC(C)C)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.